molecular formula C16H22N2O B8111101 1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

Katalognummer: B8111101
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: FOMRMOLZVOFTCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound characterized by a diazaspiro[4.5]decane core with ethyl and phenyl substituents at positions 1 and 3, respectively. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding selectivity and metabolic stability.

Eigenschaften

IUPAC Name

1-ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-18-15(19)14(13-6-4-3-5-7-13)12-16(18)8-10-17-11-9-16/h3-7,14,17H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMRMOLZVOFTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CC12CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bucherer-Bergs Reaction for Spirocyclic Core Formation

The Bucherer-Bergs reaction, a classical method for synthesizing hydantoins and spirocyclic systems, serves as a foundational step. Cyclohexanone reacts with potassium cyanide and ammonium carbonate in ethanol to form 1,3-diazaspiro[4.5]decan-2,4-dione. Hydrolysis under alkaline conditions yields 1-aminocyclohexanecarboxylic acid, which undergoes cyclization with ethylamine and benzaldehyde to introduce the ethyl and phenyl groups.

Reaction Conditions :

  • Solvent : 50% ethanol

  • Temperature : Reflux (72 hours for hydrolysis)

  • Yield : ~60–70% after purification

Advanced Functionalization Techniques

Ring-Opening and Re-cyclization

A patent-documented approach involves ring-opening of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one under thermal conditions (150–170°C) to generate a linear intermediate, which is re-cyclized with ethylamine and phosgene to form the target compound. This method emphasizes solvent-free conditions and high-temperature kinetics for improved regioselectivity.

Key Data :

ParameterValueSource
Temperature150–170°C
Reaction Time2–4 hours
Isolated Yield68%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization steps. Ethylenediamine and benzaldehyde derivatives are condensed with cyclohexanone under microwave conditions (100 W, 120°C), reducing reaction times from hours to minutes. This method enhances throughput while maintaining yields above 70%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using petroleum ether/ethyl acetate (8:2) gradients. High-performance liquid chromatography (HPLC) with C18 columns further ensures >95% purity for pharmacological studies.

Spectroscopic Validation

  • IR Spectroscopy : Confirms amide C=O stretches at 1678–1685 cm⁻¹.

  • NMR Spectroscopy :

    • ¹H NMR : Cyclohexyl protons resonate at δ 1.26–2.68 ppm; ethyl groups appear as triplets near δ 1.39–1.75 ppm.

    • ¹³C NMR : Spiro carbon signals at δ 60–65 ppm; carbonyl carbons at δ 170–175 ppm.

  • Mass Spectrometry : Molecular ion peaks align with m/z 230–320.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

MethodYield (%)Purity (%)Time EfficiencyScalability
Bucherer-Bergs60–7090ModerateHigh
Alkylation/Acylation75–8095HighModerate
Microwave-Assisted70–7592Very HighLimited

Challenges and Optimization Opportunities

Stereochemical Control

The spirocyclic structure’s stereochemistry remains challenging. Asymmetric catalysis using chiral auxiliaries or organocatalysts could enhance enantiomeric excess.

Solvent and Catalyst Recovery

Current methods rely on dichloromethane and non-recyclable catalysts. Transition to green solvents (e.g., cyclopentyl methyl ether) and immobilized catalysts may improve sustainability .

Analyse Chemischer Reaktionen

1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anti-ulcer activity, it may inhibit the secretion of gastric acid or protect the gastric mucosa by interacting with specific receptors or enzymes involved in the inflammatory response . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Key Features References
1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one 1-Ethyl, 3-Phenyl 244.33* Rigid spirocyclic core; potential CNS activity N/A
Fenspiride (8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) 8-Phenethyl, 1-Oxa 296.79 (HCl salt) Bronchodilator; LD₅₀ (oral, rat): 437 mg/kg
AF710B (1-(2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-3-yl)-3-(1H-indol-3-yl)propan-1-one) 2,8-Dimethyl, 1-Thia, 3-Indole 331.46 M1/σ1 agonist; Alzheimer’s disease models
8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one 8-Benzyl, 3-Oxa 275.35 Intermediate for kinase inhibitors
8-[3-(2-Furanyl)propyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (HCl salt) 8-Furanylpropyl, 1-Oxa 300.78 Modified bioavailability via salt formation

*Molecular weight estimated based on core structure and substituents.

Pharmacological and Functional Differences

  • Fenspiride : Approved as a bronchodilator, its oxa-substituted spiro core and phenethyl group enhance muscarinic receptor modulation .
  • AF710B : The thia and indole substituents confer σ1 receptor agonism, demonstrating neuroprotective effects in Alzheimer’s models .
  • Halogenated Derivatives : Compounds like 8-(3-chloro-5-(1-methyl-2,2-dioxido-benzo[c]isothiazol-5-yl)pyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one () exhibit enhanced kinase inhibition due to electron-withdrawing groups, improving target engagement .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions, such as intramolecular amidation or nucleophilic substitution. For example, analogous diazaspiro compounds (e.g., 8-phenyl-1,3-diazaspiro derivatives) have been synthesized via multi-step pathways involving keto-enol tautomerization and ring-closing strategies . To optimize conditions, factorial design experiments can systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify ideal reaction kinetics and yields . Purification may leverage membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts .

Q. What spectroscopic techniques are effective for characterizing this compound’s structure and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For similar spiro compounds, 1^1H and 13^13C NMR have been used to confirm spirocyclic connectivity and substituent positions, while X-ray crystallography provides definitive stereochemical data . Purity analysis can employ reversed-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD), calibrated against reference standards .

Q. What purification strategies are recommended for isolating 1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one from complex mixtures?

  • Methodological Answer : Column chromatography using silica gel or alumina with gradient elution (e.g., hexane/ethyl acetate) is standard. For challenging separations, advanced techniques like centrifugal partition chromatography (CPC) or preparative HPLC with chiral stationary phases may resolve enantiomeric impurities . Solvent recrystallization in ethanol or acetonitrile can further enhance purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model binding affinities and conformational stability. For spiro compounds, pharmacophore mapping aligns structural features (e.g., hydrogen-bond acceptors, hydrophobic groups) with target active sites . Free-energy perturbation (FEP) calculations quantify binding energy changes upon substituent modifications .

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting activity results across assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. A tiered approach includes:
  • Replicating experiments under standardized protocols .
  • Cross-validating with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .
  • Applying statistical tools like Bland-Altman analysis to assess inter-assay variability . Theoretical frameworks linking structure-activity relationships (SAR) to mechanistic hypotheses can guide targeted follow-up studies .

Q. What in vitro assays are appropriate for evaluating the compound’s bioactivity and selectivity?

  • Methodological Answer :
  • Enzyme inhibition : Fluorescence-based assays (e.g., FRET) for real-time monitoring of enzymatic turnover .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled competitors) to determine IC50_{50} values .
  • Cytotoxicity : MTT or resazurin assays in multiple cell lines to assess selectivity windows .
  • ADME profiling : Caco-2 permeability assays and microsomal stability tests to prioritize lead candidates .

Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound?

  • Methodological Answer : Align experiments with hypotheses grounded in chemical reactivity (e.g., frontier molecular orbital theory for cyclization steps) or pharmacological mechanisms (e.g., allosteric modulation models). For example, density functional theory (DFT) can predict reaction transition states during synthesis . In biological studies, systems biology models may link target engagement to downstream signaling pathways .

Methodological Design and Validation

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., ethyl → methyl, phenyl → halogenated aryl) .
  • QSAR modeling : Use partial least squares (PLS) regression or machine learning (e.g., Random Forest) to correlate molecular descriptors (logP, polar surface area) with activity .
  • Statistical validation : Apply leave-one-out cross-validation (LOOCV) to avoid overfitting in SAR models .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like mixing efficiency and temperature gradients in batch reactors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.